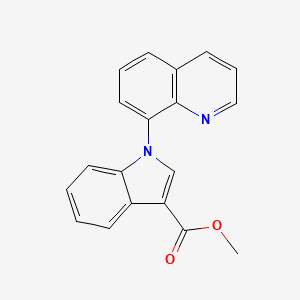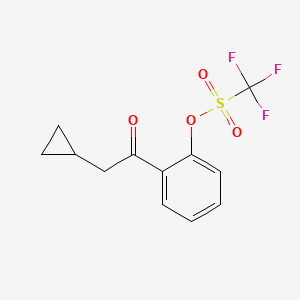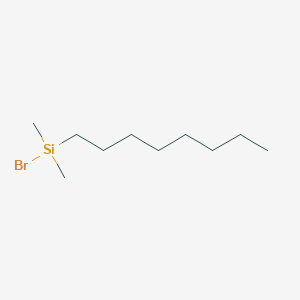
2,2'-(Phenylmethylene)bis(3-methyl-3H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) is a compound belonging to the class of bis(indolyl)methanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) typically involves the condensation of indole derivatives with aldehydes. One common method is the catalyst-free visible-light-induced condensation reaction, which involves the use of indole and benzaldehyde under visible light . Another method involves the use of lithium tert-butoxide as a base, where indole reacts with benzyl alcohol under air .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) undergoes various types of chemical reactions, including:
Substitution Reactions: The indole rings can participate in electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include electrophiles such as halogens and sulfonyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Major Products Formed
Substitution Reactions: Products include halogenated or sulfonylated derivatives of the compound.
Oxidation Reactions: Oxidation products may include various oxidized forms of the indole rings.
Scientific Research Applications
2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human carboxylesterase 2, it binds to the active site of the enzyme, preventing it from metabolizing certain drugs . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Phenylmethylene)bis(2-methyl-1H-indole): Similar structure but with a different substitution pattern on the indole rings.
3,3’-(o-tolylmethylene)bis(2-methyl-1H-indole): Contains an o-tolyl group instead of a phenyl group.
3,3’-(p-tolylmethylene)bis(2-methyl-1H-indole): Contains a p-tolyl group instead of a phenyl group.
Uniqueness
2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its similar compounds. Its ability to inhibit human carboxylesterase 2 and its potential anticancer properties make it a compound of significant interest in scientific research .
Properties
CAS No. |
578731-98-3 |
|---|---|
Molecular Formula |
C25H22N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-methyl-2-[(3-methyl-3H-indol-2-yl)-phenylmethyl]-3H-indole |
InChI |
InChI=1S/C25H22N2/c1-16-19-12-6-8-14-21(19)26-24(16)23(18-10-4-3-5-11-18)25-17(2)20-13-7-9-15-22(20)27-25/h3-17,23H,1-2H3 |
InChI Key |
NYSXTPBEYXYFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)C4=NC5=CC=CC=C5C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene](/img/structure/B12586685.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)


![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)

